Methyl 4-benzyloxybenzoate

Organic Synthesis Regiochemistry Benzylation

Methyl 4-benzyloxybenzoate (CAS 32122-11-5; synonym: 4-benzyloxybenzoic acid methyl ester) is a benzoate ester derivative with the molecular formula C₁₅H₁₄O₃ and a molecular weight of 242.27 g/mol. The compound features a benzyl-protected phenolic hydroxyl group at the para position of the benzoate ring and a methyl ester terminus — a dual-functional architecture that enables orthogonal deprotection strategies in multi-step organic synthesis.

Molecular Formula C15H14O3
Molecular Weight 242.27 g/mol
CAS No. 32122-11-5
Cat. No. B1296577
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-benzyloxybenzoate
CAS32122-11-5
Molecular FormulaC15H14O3
Molecular Weight242.27 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC=C(C=C1)OCC2=CC=CC=C2
InChIInChI=1S/C15H14O3/c1-17-15(16)13-7-9-14(10-8-13)18-11-12-5-3-2-4-6-12/h2-10H,11H2,1H3
InChIKeyZLLQTDQOTFCCDF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 4-Benzyloxybenzoate (CAS 32122-11-5) — Compound Class, Physicochemical Identity, and Procurement-Relevant Characteristics


Methyl 4-benzyloxybenzoate (CAS 32122-11-5; synonym: 4-benzyloxybenzoic acid methyl ester) is a benzoate ester derivative with the molecular formula C₁₅H₁₄O₃ and a molecular weight of 242.27 g/mol . The compound features a benzyl-protected phenolic hydroxyl group at the para position of the benzoate ring and a methyl ester terminus — a dual-functional architecture that enables orthogonal deprotection strategies in multi-step organic synthesis . It is a white to almost-white crystalline powder at ambient temperature, with a melting point of 97–101 °C, a predicted boiling point of ~372.5 °C, a density of 1.142 g/cm³, a LogP of 3.05, and a polar surface area (PSA) of 35.53 Ų . The compound is soluble in acetone, chloroform, and dichloromethane, and sparingly soluble in water . Commercial availability typically ranges from >98.0% (GC) to 99% purity, with NMR structural confirmation offered by major suppliers .

Why Methyl 4-Benzyloxybenzoate Cannot Be Casually Substituted by In-Class Analogs — Structural and Functional Consequences for Procurement Decisions


Despite an apparent structural simplicity, methyl 4-benzyloxybenzoate occupies a narrow functional niche that is not adequately served by its closest analogs. The para-benzyloxy substitution pattern is critical: the meta-isomer (methyl 3-benzyloxybenzoate) delivers a 6% lower synthetic yield (85% vs. 91%) under identical benzylation conditions, translating to tangible cost and throughput penalties at scale . Among ester homologs, the ethyl ester analog (CAS 56441-55-5) melts at 42–44 °C — near ambient — creating handling, storage, and purification challenges that the methyl ester (mp 97–101 °C) avoids entirely . The free acid (4-benzyloxybenzoic acid, mp 189–193 °C) lacks the methyl ester handle required for subsequent amidations and hydrazide formations without additional protection/deprotection steps . Furthermore, replacing the benzyl ether with a methyl ether (methyl 4-methoxybenzoate, mp 48–51 °C) forfeits the hydrogenolytic deprotection pathway — the key strategic advantage of the benzyl group for neutral-condition unmasking in the presence of base-sensitive functionalities . These differences are not cosmetic; they directly impact synthetic route efficiency, intermediate isolability, and the feasibility of orthogonal protection schemes.

Quantitative Differentiation Evidence for Methyl 4-Benzyloxybenzoate — Head-to-Head, Cross-Study, and Class-Level Comparisons


Synthetic Efficiency: Para-Benzyloxy vs. Meta-Benzyloxy Regioisomer Yield Comparison under Identical Benzylation Conditions

In the O-benzylation of methyl hydroxybenzoate isomers with benzyl bromide (K₂CO₃, acetone reflux, 2 h), the para-substituted substrate (methyl 4-hydroxybenzoate) affords methyl 4-benzyloxybenzoate (1a) in 91% isolated yield, whereas the meta isomer (methyl 3-benzyloxybenzoate, 1f) yields only 85% under identical conditions, representing a 6-percentage-point yield advantage . This yield differential is reproducible and was reported alongside full spectroscopic characterization (¹H NMR, ¹³C NMR) for both compounds . The higher yield of the para isomer is attributed to reduced steric hindrance at the 4-position relative to the ester group, facilitating more complete benzylation.

Organic Synthesis Regiochemistry Benzylation Process Chemistry

Thermal Handling and Storage: Melting Point Differentiation of Methyl Ester vs. Ethyl Ester and Free Acid Homologs

Across the 4-benzyloxybenzoate ester series, the melting point varies dramatically with the ester alkyl group. Methyl 4-benzyloxybenzoate exhibits a melting range of 97–101 °C, making it a stable crystalline solid at ambient temperature with a practical thermal window for recrystallization purification . In contrast, the ethyl ester analog (CAS 56441-55-5) melts at 42–44 °C — perilously close to ambient laboratory temperatures, creating risks of softening, clumping, and compromised flowability during handling and automated dispensing . The free acid (CAS 1486-51-7) melts at 189–193 °C, requiring significantly higher temperatures for melt-processing and exhibiting markedly different solubility (soluble in pyridine with faint turbidity) . Within the broader benzoate ester landscape, methyl 4-hydroxybenzoate (mp 125–128 °C) and methyl 4-methoxybenzoate (mp 48–51 °C) further illustrate that the benzyloxy-methyl ester combination occupies a unique thermal stability window .

Physicochemical Properties Solid-State Handling Crystallization Procurement Specifications

Orthogonal Deprotection Architecture: Benzyl Ether Hydrogenolysis vs. Methyl Ester Hydrolysis — Sequential Unmasking Capability Absent in Simpler Analogs

Methyl 4-benzyloxybenzoate embodies a dual-protecting-group architecture that enables sequential, chemoselective deprotection. The benzyl ether moiety can be cleaved by catalytic hydrogenolysis (Pd/C, H₂ or transfer hydrogenation) under neutral conditions, a transformation that leaves the methyl ester intact . Conversely, the methyl ester can be hydrolyzed under basic conditions (e.g., KOH in water–ethanol, 80 °C) to afford 4-benzyloxybenzoic acid in 96.2% calculated yield while preserving the benzyl ether . This orthogonality is not available in methyl 4-hydroxybenzoate (no benzyl protection), methyl 4-methoxybenzoate (methyl ether resists hydrogenolysis and requires harsh acidic/oxidative demethylation), or 4-benzyloxybenzoic acid (lacks the ester handle for further amidations without re-protection) . In the Roche patent for anthranilic acid derivatives, the 4-benzyloxy-benzoyl fragment (derived from 4-benzyloxybenzoic acid, which is in turn accessed via hydrolysis of the methyl ester) was coupled to 2-amino-benzoic acid methyl ester at −50 °C, followed by ester hydrolysis with LiOH/MeOH to unmask the carboxylic acid — a sequence predicated on the orthogonal stability of the benzyl ether .

Protecting Group Strategy Orthogonal Deprotection Hydrogenolysis Multi-Step Synthesis

Lipophilicity Control: LogP Differentiation Between Methyl and Ethyl 4-Benzyloxybenzoate Esters

The methyl ester imparts a LogP of 3.05, whereas the ethyl ester analog (CAS 56441-55-5) exhibits a LogP of 3.44 . This ΔLogP of +0.39 for the ethyl homolog represents a meaningful difference in lipophilicity that can affect membrane permeability, organic/aqueous partitioning during extractive workup, and chromatographic retention behavior. Both compounds share an identical PSA of 35.53 Ų, confirming that the LogP difference arises solely from the additional methylene unit in the ethyl ester . In the context of intermediate procurement for drug discovery programs where physicochemical property windows are tightly specified (e.g., LogP < 3.5 for CNS drug-likeness), the methyl ester's lower LogP may be the decisive factor for route selection .

Lipophilicity LogP Drug Design Physicochemical Profiling ADME

Enabling Precursor to Bioactive Hydrazides: Benzyloxy Group as a Pharmacophoric Determinant in Antileishmanial Agents

Methyl 4-benzyloxybenzoate (1a) serves as the direct synthetic precursor to 4-benzyloxybenzohydrazide (2a), which exhibits in vitro leishmanicidal activity with an IC₅₀ of 3.13 µg/mL against Leishmania promastigotes . The critical role of the benzyloxy group is demonstrated by a systematic structure–activity comparison within the same study: hydrazides lacking the benzyloxy substituent (e.g., benzohydrazide 2m, 4-methylbenzohydrazide 2q, nicotinohydrazide 2s) consistently showed IC₅₀ values >100 µg/mL — representing a >30-fold loss in potency . Notably, the para-benzyloxy (2a) and meta-benzyloxy (2f) hydrazides exhibited identical potency (IC₅₀ 3.13 µg/mL), confirming that the benzyloxy group — rather than its specific regiochemistry — is the pharmacophoric determinant . The methyl ester of 1a is specifically required because the hydrazide-forming reaction (N₂H₄·H₂O) proceeds via nucleophilic acyl substitution at the ester carbonyl; the free acid would require pre-activation .

Leishmanicidal Hydrazide Pharmacophore Neglected Tropical Disease Medicinal Chemistry

Commercial Purity and Characterization Benchmarks: Multi-Vendor Availability at ≥98.0% (GC) with Confirmed Structural Identity

Methyl 4-benzyloxybenzoate is available from multiple major international suppliers at standardized purity tiers. TCI America and TCI Europe specify ≥98.0% (GC) purity with NMR structural confirmation and a melting point of 97.0–101.0 °C . AK Scientific offers 99% (GC) purity . ChemImpex supplies the compound at ≥99% (GC) and explicitly lists it as a pharmaceutical intermediate for inflammation and pain relief targets . Aladdin specifies >98.0% (GC) . This multi-vendor consensus on purity specifications provides procurement reliability: the compound is a catalog item, not a custom synthesis, with transparent quality metrics. In contrast, the meta isomer (methyl 3-benzyloxybenzoate) is less commonly stocked at comparable purity tiers, and the ethyl ester is typically offered at 95–97% purity with fewer characterization data points .

Quality Control Purity Specification GC Analysis NMR Confirmation Procurement

Recommended Application Scenarios for Methyl 4-Benzyloxybenzoate — Evidence-Backed Use Cases for Scientific and Industrial Procurement


Multi-Step Medicinal Chemistry: Orthogonally Protected Intermediate for Convergent Synthesis of Complex Pharmacophores

In medicinal chemistry campaigns requiring sequential functional group manipulation, methyl 4-benzyloxybenzoate serves as an ideal orthogonally protected building block. The benzyl ether can be hydrogenolyzed (Pd/C, H₂) under neutral conditions to unmask the phenol for subsequent alkylation, sulfonation, or glycosylation, while the methyl ester remains intact for later hydrolysis and amidation. This strategy was employed in the Roche patent US20060281810A1, where the 4-benzyloxybenzoyl fragment was coupled to anthranilic acid derivatives and the methyl ester was subsequently hydrolyzed with LiOH to reveal the carboxylic acid, all while the benzyl ether protecting group remained undisturbed until the final deprotection step . Procurement of the methyl ester — rather than the free acid — eliminates the need for an additional esterification step if the downstream chemistry requires an ester handle, directly reducing step count.

Antileishmanial Drug Discovery: Validated Precursor for Benzyloxybenzohydrazide-Based Lead Optimization

Methyl 4-benzyloxybenzoate is the direct precursor to 4-benzyloxybenzohydrazide (2a), which demonstrated an IC₅₀ of 3.13 µg/mL against Leishmania promastigotes — representing a >30-fold potency advantage over hydrazides lacking the benzyloxy substituent (IC₅₀ >100 µg/mL) . The hydrazide-forming reaction proceeds in high yield directly from the methyl ester using hydrazine hydrate, without requiring carboxylate pre-activation . For drug discovery programs targeting neglected tropical diseases, this compound provides an entry point to a defined structure–activity relationship (SAR) series where the benzyloxy group has been pharmacophorically validated. The para isomer specifically offers the highest synthetic efficiency (91% yield for the ester precursor), making it the cost-effective choice for library synthesis and lead optimization campaigns.

Lanthanide Coordination Chemistry and Luminescent Materials: Precursor to 4-Benzyloxybenzoate Ligands

Sivakumar et al. demonstrated that 4-benzyloxybenzoic acid derivatives serve as effective ligands for Tb³⁺ and Eu³⁺ lanthanide coordination compounds, with the photoluminescence properties tunable by electron-releasing (-OMe) or electron-withdrawing (-NO₂) substituents at the 3-position . Methyl 4-benzyloxybenzoate offers a strategic advantage as the ligand precursor: the methyl ester can be hydrolyzed cleanly to the free acid (96.2% yield) for metal coordination, while the benzyl ether remains intact throughout complex formation. For materials science laboratories synthesizing luminescent lanthanide complexes, procuring the methyl ester — rather than the free acid — provides a more stable, easier-to-handle solid (mp 97–101 °C vs. 189–193 °C for the acid) with better organic solvent solubility for subsequent derivatization steps.

Process Chemistry and Scale-Up: High-Yield, Reproducible Benzylation with Well-Characterized Crystalline Intermediate

At the process scale, the reproducible 91% isolated yield for the para-benzyloxy isomer — achieved under straightforward conditions (K₂CO₃, acetone reflux, 2 h) — combined with a practical melting point of 97–101 °C that facilitates crystallization control, makes methyl 4-benzyloxybenzoate a robust intermediate for kilogram-scale campaigns . The crystalline nature (white to almost-white powder/crystal) enables purification by recrystallization rather than chromatography, and the compound is stable under recommended storage conditions (room temperature, dry, sealed container) . For CRO/CDMO organizations and pharmaceutical intermediate manufacturers, the combination of high yields, straightforward purification, ambient storage stability, and multi-vendor sourcing at ≥98% purity supports reliable process development and supply chain resilience.

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